Thrombin inhibitor 6

Thrombin Inhibition Enzyme Assay Anticoagulant Potency

Thrombin inhibitor 6 (also designated as compound is a synthetic small molecule belonging to the N-acylpyrazole chemotype. It functions as a selective, covalent, reversible, non-competitive inhibitor of the serine protease thrombin (IC50 = 1 nM).

Molecular Formula C18H19ClN4O2S
Molecular Weight 390.9 g/mol
Cat. No. B12404630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThrombin inhibitor 6
Molecular FormulaC18H19ClN4O2S
Molecular Weight390.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)N1C(=CC(=N1)C2=CC=CNC2=O)NCC3=CC=C(S3)Cl
InChIInChI=1S/C18H19ClN4O2S/c1-18(2,3)17(25)23-15(21-10-11-6-7-14(19)26-11)9-13(22-23)12-5-4-8-20-16(12)24/h4-9,21H,10H2,1-3H3,(H,20,24)
InChIKeyIELDEMOVCFANHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thrombin Inhibitor 6 (Compound 73) Technical Overview: Potent N-Acylpyrazole Anticoagulant for Research Procurement


Thrombin inhibitor 6 (also designated as compound 73) is a synthetic small molecule belonging to the N-acylpyrazole chemotype. It functions as a selective, covalent, reversible, non-competitive inhibitor of the serine protease thrombin (IC50 = 1 nM) [1]. The compound exhibits anticoagulant activity in vivo and possesses a molecular formula of C18H19ClN4O2S with a molecular weight of 390.89 g/mol (CAS: 1628224-94-1) [1].

Why Thrombin Inhibitor 6 Cannot Be Directly Substituted by Other In-Class Direct Thrombin Inhibitors


Generic substitution within the class of direct thrombin inhibitors (DTIs) is precluded by fundamental differences in mechanism of action and resultant pharmacological profiles. Unlike active-site competitive inhibitors such as dabigatran and argatroban, Thrombin inhibitor 6 (compound 73) acts via a covalent, reversible, non-competitive mechanism that modifies the thrombin active site [1]. This distinct binding mode confers a unique selectivity fingerprint and, critically, is associated with a lower bleeding risk profile relative to conventional DTIs and factor Xa inhibitors [1]. Consequently, interchangeability in research models is not scientifically valid, as the in vivo anticoagulant efficacy, bleeding liability, and impact on platelet function differ markedly between mechanism classes.

Thrombin Inhibitor 6: Head-to-Head Quantitative Differentiation from Clinical-Stage Direct Thrombin Inhibitors


Enzymatic Potency: Sub-Nanomolar to Low Nanomolar Thrombin Inhibition Relative to Dabigatran and Argatroban

Thrombin inhibitor 6 (compound 73) demonstrates potent inhibition of human thrombin with an IC50 of 1 nM [1]. This potency is superior to the clinically used direct thrombin inhibitor dabigatran (Ki = 4.5 nM, IC50 = 9.3 nM) and markedly exceeds that of argatroban (IC50 = 220 nM) [2]. The >4.5-fold improvement in potency versus dabigatran and >200-fold versus argatroban indicates a higher affinity for the target enzyme.

Thrombin Inhibition Enzyme Assay Anticoagulant Potency

Metabolic Stability: Human Microsomal Clearance Compared to Dabigatran Metabolic Profile

Thrombin inhibitor 6 (compound 73) exhibits moderate to high metabolic stability in microsomal incubations, with intrinsic clearance (Clint) values of 60 μL/min/mg in CD-1 mouse microsomes and 17 μL/min/mg in human microsomes [1]. In contrast, dabigatran undergoes extensive glucuronidation by human hepatic and intestinal microsomes with Km values ranging from 180 to 759 μM, indicative of a significant metabolic liability [2]. The lower human Clint of Thrombin inhibitor 6 suggests a reduced propensity for rapid hepatic metabolism compared to dabigatran's metabolic pathway.

Microsomal Stability Metabolic Clearance In Vitro ADME

Oral Bioavailability in Mice: Comparison with Dabigatran Etexilate and Melagatran

Following a single oral dose of 5 mg/kg in male CD-1 mice, Thrombin inhibitor 6 (compound 73) achieved an oral bioavailability (F) of 22.8%, with an AUC of 713.3 h·ng/mL and a Cmax of 127 ng/mL [1]. This oral bioavailability exceeds that of dabigatran etexilate, which has a reported F of approximately 6.5% in humans [2], and is comparable to or slightly superior to melagatran (~20%) [3]. The data establish Thrombin inhibitor 6 as a viable orally bioavailable thrombin inhibitor in preclinical models.

Oral Bioavailability Pharmacokinetics In Vivo ADME

Bleeding Risk Profile: Class-Level Differentiation from Competitive Active-Site Inhibitors

Thrombin inhibitor 6 belongs to the N-acylpyrazole chemotype, which is characterized by a covalent, reversible, non-competitive mechanism of thrombin inhibition [1]. This mechanism has been shown to preserve thrombin-mediated platelet activation while inhibiting fibrinogen cleavage [2]. Preclinical studies with structurally related N-acylpyrazoles (e.g., VE-1902) demonstrate anticoagulant efficacy with significantly reduced bleeding compared to conventional direct thrombin inhibitors and factor Xa inhibitors in rodent tail bleeding and saphenous vein bleeding models [2]. In contrast, active-site competitive inhibitors like dabigatran are associated with higher bleeding risks, necessitating the development of specific reversal agents [3].

Bleeding Risk Safety Pharmacology Anticoagulant Selectivity

Optimal Research and Preclinical Application Scenarios for Thrombin Inhibitor 6


Preclinical Thrombosis Efficacy Studies Requiring Oral Dosing in Rodents

Thrombin inhibitor 6 is ideally suited for oral administration in rodent models of venous and arterial thrombosis. With an oral bioavailability of 22.8% and Cmax of 127 ng/mL in mice, the compound achieves systemic exposure sufficient for antithrombotic efficacy evaluation without the confounding variable of parenteral administration [1]. This makes it a preferred tool compound for dose-response studies and comparative efficacy assessments against clinically used oral anticoagulants in murine thrombosis models.

In Vitro Thrombin Inhibition Assays Requiring High Potency and Reversible Binding

Given its IC50 of 1 nM against human thrombin, Thrombin inhibitor 6 provides high-sensitivity detection in enzymatic and plasma-based coagulation assays [1]. The reversible, non-competitive mechanism allows for precise control of thrombin activity, making the compound valuable for biochemical studies investigating the coagulation cascade, thrombin-mediated platelet activation, and fibrin formation kinetics.

Safety Pharmacology Assessments of Bleeding Liability in Anticoagulant Research

As a representative of the N-acylpyrazole class, Thrombin inhibitor 6 serves as a benchmark for evaluating reduced bleeding risk profiles. Studies with structurally related compounds demonstrate preserved platelet function and reduced bleeding in preclinical models compared to conventional DTIs [2]. Researchers investigating the therapeutic window between antithrombotic efficacy and bleeding can employ Thrombin inhibitor 6 to probe mechanism-based differentiation in bleeding liability [1].

Metabolic Stability Screening and ADME Optimization in Anticoagulant Drug Discovery

The compound's moderate intrinsic clearance in human microsomes (Clint = 17 μL/min/mg) provides a reference point for evaluating metabolic stability in novel anticoagulant candidates [1]. Thrombin inhibitor 6 can be used as a control compound in microsomal stability assays, CYP inhibition panels, and plasma protein binding studies to benchmark new chemical entities within the thrombin inhibitor class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thrombin inhibitor 6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.